molecular formula C21H16N2O2S B2664196 2-[(2-cyanophenyl)sulfanyl]-N-(4-methoxyphenyl)benzamide CAS No. 477885-77-1

2-[(2-cyanophenyl)sulfanyl]-N-(4-methoxyphenyl)benzamide

Cat. No.: B2664196
CAS No.: 477885-77-1
M. Wt: 360.43
InChI Key: ISJBWGNNZNQUAN-UHFFFAOYSA-N
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Description

2-[(2-cyanophenyl)sulfanyl]-N-(4-methoxyphenyl)benzamide is an organic compound with a complex structure that includes a cyanophenyl group, a sulfanyl linkage, and a methoxyphenyl group

Scientific Research Applications

2-[(2-cyanophenyl)sulfanyl]-N-(4-methoxyphenyl)benzamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-cyanophenyl)sulfanyl]-N-(4-methoxyphenyl)benzamide typically involves the reaction of 2-cyanophenyl thiol with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-[(2-cyanophenyl)sulfanyl]-N-(4-methoxyphenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[(2-cyanophenyl)sulfanyl]-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-cyanophenyl)sulfanyl]-N-(4-methoxyphenyl)benzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and may also affect its binding affinity to molecular targets compared to similar compounds without this functional group .

Properties

IUPAC Name

2-(2-cyanophenyl)sulfanyl-N-(4-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S/c1-25-17-12-10-16(11-13-17)23-21(24)18-7-3-5-9-20(18)26-19-8-4-2-6-15(19)14-22/h2-13H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJBWGNNZNQUAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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